Methyl (1R,2S)-2-(2-chloroacetyl)cyclopropane-1-carboxylate

Description

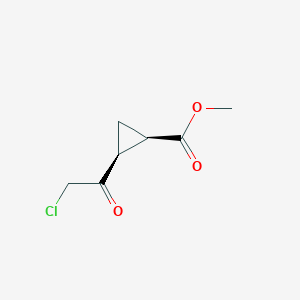

Methyl (1R,2S)-2-(2-chloroacetyl)cyclopropane-1-carboxylate is a chiral cyclopropane derivative featuring a methyl ester at the 1-position and a 2-chloroacetyl substituent at the 2-position.

Properties

IUPAC Name |

methyl (1R,2S)-2-(2-chloroacetyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO3/c1-11-7(10)5-2-4(5)6(9)3-8/h4-5H,2-3H2,1H3/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBLAPCGKKFLIK-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H]1C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,2S)-2-(2-chloroacetyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate precursor, followed by functional group modifications. One possible route could be:

Cyclopropanation: Starting from an alkene, a cyclopropane ring can be formed using a reagent such as diazomethane or a Simmons-Smith reagent.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This could include continuous flow processes, the use of more efficient catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2S)-2-(2-chloroacetyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the chloroacetyl group or to reduce other functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl (1R,2S)-2-(2-chloroacetyl)cyclopropane-1-carboxylate may have applications in various fields:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

Industry: Use as a building block in the synthesis of agrochemicals, pharmaceuticals, or other fine chemicals.

Mechanism of Action

The mechanism of action for Methyl (1R,2S)-2-(2-chloroacetyl)cyclopropane-1-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues with Chloroacetyl Substituents

a. (1S,2S)-N'-(2-Chloroacetyl)-2-(p-tolyl)cyclopropane-1-carbohydrazide (Compound 9)

- Structure : Replaces the methyl ester with a carbohydrazide group and introduces a p-tolyl substituent.

- Key Difference : The carbohydrazide group enhances hydrogen-bonding capacity, altering solubility and biological activity compared to the methyl ester in the target compound.

b. rac-Methyl (1R,2S)-2-[(Chlorosulfonyl)methyl]cyclopropane-1-carboxylate

- Structure : Substitutes 2-chloroacetyl with a chlorosulfonylmethyl group.

Cyclopropane Carboxylates with Varied Substituents

a. tert-Butyl (1R,2S)-2-[(E)-4-Chlorostyryl]-1-cyanocyclopropane-1-carboxylate (3h)

- Structure : Features a styryl group and nitrile substituent.

- Optical Purity : 76% enantiomeric excess (ee) via HPLC, suggesting moderate stereochemical control during synthesis .

- Comparison : The nitrile group introduces polarity, while the styryl moiety enables π-π interactions, contrasting with the electron-withdrawing chloroacetyl group in the target compound.

b. Methyl (1S,2R)-2-(2-Hydroxyethyl)cyclopropane-1-carboxylate

Analogues with Direct Cyclopropane Chlorination

a. Methyl (1S,2R)-2-Chlorocyclopropane-1-carboxylate

- Structure : Chlorine directly attached to the cyclopropane ring.

- Reactivity : The absence of a ketone group reduces electrophilicity compared to the chloroacetyl-substituted target compound .

Data Tables: Key Properties of Analogues

Pharmacological and Industrial Relevance

- Sigma Receptor Ligands : Analogues like (+)-MR200 derivatives exhibit potent receptor binding, highlighting the pharmacophoric importance of cyclopropane stereochemistry .

- Building Blocks: Compounds such as methyl (1R,2S)-2-vinyl-1-aminocyclopropanecarboxylate serve as intermediates in drug synthesis, with yields up to 95% .

Biological Activity

Methyl (1R,2S)-2-(2-chloroacetyl)cyclopropane-1-carboxylate is a synthetic organic compound notable for its unique cyclopropane structure and potential biological activities. This compound belongs to the class of acylated cyclopropanes and is recognized for its diverse applications in medicinal chemistry and organic synthesis.

- Molecular Formula : CHClO

- Molecular Weight : 176.60 g/mol

- CAS Number : 2411180-85-1

The compound's structure includes a cyclopropane ring, a carboxylate ester functional group, and a chloroacetyl substituent. This arrangement influences its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a reactive intermediate in various organic reactions. The electron-withdrawing chloro group enhances the compound's reactivity, particularly towards nucleophiles, which can lead to significant biological effects.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against certain bacterial strains.

- Anticancer Properties : Some studies suggest potential cytotoxic effects on cancer cell lines, indicating a need for further investigation into its mechanism against tumor growth.

- Neurological Effects : Analogous compounds have been studied for their interaction with voltage-gated calcium channels, suggesting possible applications in treating neurological disorders.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of cyclopropane derivatives, revealing that this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the compound's lipophilicity.

Case Study 2: Anticancer Effects

In vitro studies demonstrated that this compound induced apoptosis in human breast cancer cells. The study highlighted the compound's ability to activate caspase pathways, leading to programmed cell death.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.